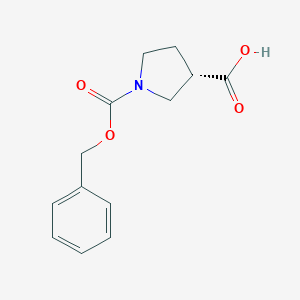

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid involves various strategies, including functionalization reactions and condensation methods. For instance, pyrrolidine-2,4-diones, prepared from α-amino acid esters, undergo acylation at C-3 by acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids, demonstrating a method potentially applicable to the synthesis of related compounds (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds is often determined spectroscopically, with structures of synthesized compounds determined by a combination of spectroscopic techniques. These techniques provide a detailed view of the molecular arrangement and can be applied to analyze the structure of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid and similar molecules (Yıldırım et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds structurally related to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid have been studied extensively. For example, pyridonecarboxylic acids exhibit specific antibacterial activities, indicating the potential chemical reactivity of related pyrrolidine carboxylic acids in biological contexts (Egawa et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, of compounds similar to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, are crucial for understanding their behavior in various environments and applications. These properties are typically investigated through experimental methods and can provide insights into the handling and application of the compound .

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the mechanisms of reactions involving (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, are of significant interest. Studies on related compounds, such as the anionic rearrangement of 2-benzyloxypyridine, offer insights into potential chemical properties and reactions (Yang & Dudley, 2009).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

- C-H Functionalization : Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, leads to the formation of ring-fused pyrrolines, which can be oxidized to pyrroles or reduced back to pyrrolidines, showcasing a method for the modification of pyrrolidine structures for various applications (Kang et al., 2015).

Coordination Chemistry and Photophysical Properties

- Lanthanide-based Coordination Polymers : New aromatic carboxylic acids, derived from 3,5-dihydroxy benzoic acid by substituting hydroxyl hydrogens with benzyl and pyridyl moieties, have been used to support lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, including luminescence, highlighting potential applications in materials science and photonics (Sivakumar et al., 2011).

Organic Synthesis and Drug Analog Development

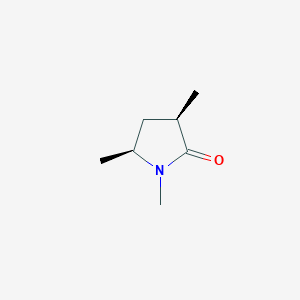

- Synthesis of Pregabalin Analogs : A study detailed the stereoselective alkylation of a chiral pyrrolidin-2-one to produce a restricted analog of pregabalin, demonstrating the utility of pyrrolidine derivatives in synthesizing bioactive molecules (Galeazzi et al., 2003).

Crystallography and Molecular Structure

- Co-crystal Structure Analysis : Research on the co-crystal structure of benzoic acid with pyrrolidine derivatives showed the formation of hydrogen-bonded networks, providing insights into the molecular interactions and assembly of complex structures (Chesna et al., 2017).

Catalysis and Synthetic Methodologies

- Oxidative Transformations : The use of tetrakis(pyridine)silver(II) peroxodisulfate for the oxidation of various organic substrates, including the transformation of aromatic aldehydes to carboxylic acids, showcases the role of pyrrolidine derivatives in facilitating or undergoing oxidative chemical transformations (Firouzabadi et al., 1992).

Molecular Design and Pharmacology

- Analgesic and Anti-inflammatory Properties : The synthesis and evaluation of pyrrolidine derivatives for their potential analgesic and anti-inflammatory properties highlight the medicinal chemistry applications of these compounds (Muchowski et al., 1985).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASVUTVTRNJHA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578523 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192214-00-9 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)